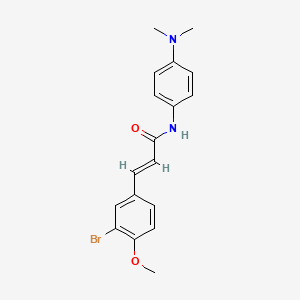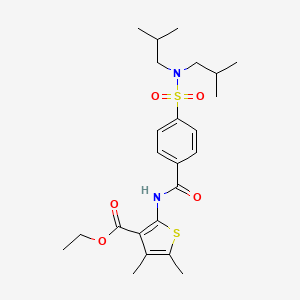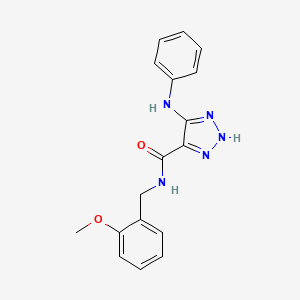![molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7](/img/structure/B2927365.png)
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol is an organic compound that features a benzene ring substituted with bromine atoms at the 2 and 4 positions, a hydroxyl group at the 6 position, and a 4-fluoroanilino group attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,4-dibromophenol and 4-fluoroaniline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol under reflux conditions. Catalysts such as acids or bases may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods for 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, zinc in acetic acid.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of 2,4-dibromo-6-[(4-fluoroanilino)methyl]benzaldehyde.
Reduction: Formation of 2,4-dihydro-6-[(4-fluoroanilino)methyl]benzenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving brominated and fluorinated aromatic compounds.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The methylene bridge and hydroxyl group can also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-[(4-chloroanilino)methyl]benzenol: Similar structure but with a chlorine atom instead of a fluorine atom.
2,4-Dibromo-6-[(4-methoxyanilino)methyl]benzenol: Similar structure but with a methoxy group instead of a fluorine atom.
2,4-Dibromo-6-[(4-nitroanilino)methyl]benzenol: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVHLHUQZXMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2927282.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)


![6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2927295.png)
![2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2927296.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)

